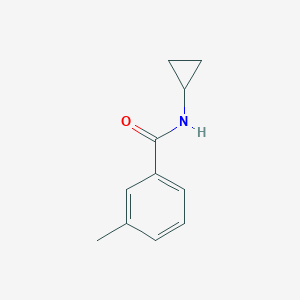

N-cyclopropyl-3-methylbenzamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-cyclopropyl-3-methylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-9(7-8)11(13)12-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

InChI Key |

IKWAFPZZUUASMP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2CC2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropyl 3 Methylbenzamide and Analogues

Classical and Contemporary Approaches to Amide Bond Formation

The creation of the amide bond in N-cyclopropyl-3-methylbenzamide and its analogs typically involves the reaction between a carboxylic acid and an amine. researchgate.net This process can be facilitated by a variety of reagents and conditions, ranging from classical methods to more modern, efficient protocols.

Amide Coupling Reactions Utilizing Carboxylic Acid and Cyclopropylamine (B47189) Precursors

The most direct and common approach for synthesizing this compound involves the coupling of 3-methylbenzoic acid with cyclopropylamine. This reaction is a cornerstone of amide synthesis, where the carboxyl group of the acid is activated to facilitate nucleophilic attack by the amino group of cyclopropylamine. The reaction's success and efficiency are heavily reliant on the choice of a suitable coupling reagent to promote the condensation. nih.gov

A variety of primary and secondary amines, including those prone to oxidation, can be successfully coupled with carboxylic acids using these methods. nih.gov For instance, cyclopropylamine has been shown to be well-tolerated under certain electrochemical conditions, leading to the formation of the corresponding amide without significant ring-opening of the strained cyclopropyl (B3062369) group. nih.gov

Strategic Employment of Coupling Reagents (e.g., HATU, Carbonyldiimidazole)

To enhance the efficiency of amide bond formation, a range of coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to reaction with the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used uronium-based coupling agent. epo.orgsci-hub.senih.gov It facilitates the reaction between a carboxylic acid and an amine, such as in the synthesis of N-cyclopropylbenzamide derivatives. sci-hub.senih.govnih.gov The general procedure often involves dissolving the carboxylic acid and amine in an appropriate solvent like dimethylformamide (DMF), followed by the addition of a base, such as diisopropylethylamine (DIPEA), and then HATU. sci-hub.senih.gov This method is known for its high yields and compatibility with a broad range of substrates. nih.gov

Carbonyldiimidazole (CDI) is another valuable reagent for amide bond formation. wikipedia.org It activates the carboxylic acid by forming a reactive acylimidazolide intermediate. orgsyn.orgresearchgate.net This intermediate then readily reacts with an amine to form the desired amide. wikipedia.org CDI is considered a relatively "green" reagent as its byproducts, carbon dioxide and imidazole (B134444), are generally innocuous. acsgcipr.org The use of CDI is particularly advantageous for its mild reaction conditions and ease of work-up. orgsyn.orgacsgcipr.org

The following table summarizes the key features of these coupling reagents:

| Coupling Reagent | Mechanism of Action | Advantages |

| HATU | Forms a highly reactive O-acylisourea intermediate. | High efficiency, fast reaction times, broad substrate scope. sci-hub.senih.gov |

| CDI | Forms a reactive acylimidazolide intermediate. | Mild reaction conditions, innocuous byproducts. wikipedia.orgacsgcipr.org |

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful control over the reaction to ensure the correct arrangement of substituents on the benzene (B151609) ring and to preserve the integrity of the cyclopropyl group.

Regioselective Synthesis of the 3-Methylbenzamide Scaffold

Achieving the desired 3-methyl substitution pattern on the benzamide (B126) scaffold is a critical aspect of the synthesis. This is typically accomplished by starting with 3-methylbenzoic acid as the precursor. The regiochemistry is thus predetermined by the starting material. In more complex syntheses involving the construction of the aromatic ring, various methods for regioselective functionalization can be employed. rsc.orgscispace.comuni-muenchen.de For instance, directed ortho-metalation can be used to introduce substituents at specific positions relative to a directing group. uni-muenchen.de However, for this compound, the use of commercially available 3-methylbenzoic acid is the most straightforward approach.

Stereochemical Considerations in Cyclopropylamine Incorporation

The incorporation of the cyclopropylamine moiety does not typically introduce new stereocenters unless the cyclopropyl ring itself is substituted in a chiral manner. acs.org When using unsubstituted cyclopropylamine, the resulting this compound is achiral. However, if a substituted chiral cyclopropylamine is used, it is crucial to employ synthetic methods that preserve the stereochemical integrity of the amine. acs.orgutoronto.ca The choice of coupling reagents and reaction conditions can influence whether the stereochemistry is retained, inverted, or racemized. Fortunately, many modern coupling methods, including those utilizing HATU, are known to proceed with minimal epimerization.

Advanced Synthetic Routes to N-Cyclopropylbenzamide Derivatives

Beyond the classical coupling methods, advanced synthetic strategies have been developed for the synthesis of N-cyclopropylbenzamide derivatives, often with the goal of improving efficiency, sustainability, or accessing novel analogs. google.commdpi.com

One such approach involves the rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes. scispace.com This method allows for the construction of complex heterocyclic scaffolds fused to the benzamide core. Another innovative technique is the electro-induced Hofmann rearrangement of cyclopropyl amides, which provides a practical route to cyclopropylamines from their corresponding amides. researchgate.net Furthermore, non-classical amide bond formation strategies, such as transamidation and the amidation of activated esters, offer alternative pathways that can be advantageous in certain contexts. researchgate.net These advanced methods expand the synthetic toolbox for creating a diverse range of N-cyclopropylbenzamide derivatives with potential applications in various fields.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov These methods are instrumental in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. researchgate.netnobelprize.org The development of catalysts and ligands has expanded the scope of these reactions to include a wide array of functional groups. researchgate.net

For the synthesis of this compound, palladium-catalyzed reactions can be envisioned in two primary ways: forming the C-N bond or constructing the aryl-cyclopropyl bond. One prominent method involves the coupling of an aryl halide with an amine, a reaction class that has seen extensive application in the pharmaceutical industry. researchgate.net

A significant advancement in this area is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, which is enhanced by the use of zinc halide additives. organic-chemistry.org This method effectively "softens" the Grignard reagent, improving its functional group tolerance and reactivity. organic-chemistry.org The use of palladium acetate (B1210297) and tri-tert-butylphosphine (B79228) as the catalytic system has proven effective for this transformation. organic-chemistry.org The slow addition of the Grignard reagent is crucial to prevent side reactions and maximize yields. organic-chemistry.org This approach provides a scalable and cost-effective route to cyclopropyl arenes. organic-chemistry.org

| Catalyst System | Coupling Partners | Key Additive | Typical Yield | Reference |

|---|---|---|---|---|

| Palladium Acetate / Tri-tert-butylphosphine | Aryl Bromides + Cyclopropylmagnesium Bromide | Zinc Bromide | Excellent | organic-chemistry.org |

Electrochemical Synthesis Pathways for Cyclopropyl-Containing Amides

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and external oxidants. chemistryviews.orgacs.org In the context of cyclopropyl-containing amides, electrochemical methods have been developed for both their synthesis and subsequent functionalization.

One notable application is the electro-induced Hofmann rearrangement, which provides a practical route to cyclopropylamines from their corresponding amides. thieme-connect.comresearchgate.net This reaction, conducted in an undivided cell under galvanostatic conditions, can convert a range of cyclopropyl amides into the desired amines in yields from 23% to 94%. thieme-connect.com This method is complementary to existing synthetic strategies for accessing versatile cyclopropylamines. thieme-connect.comresearchgate.net

Furthermore, the electrochemical oxidative ring-opening of cyclopropylamides in the presence of alcohols has been demonstrated as a method to produce 1,3-oxazines. chemistryviews.orgacs.orgorganic-chemistry.org This process avoids external oxidants and shows good tolerance for various functional groups. acs.orgorganic-chemistry.org The reaction proceeds via the generation of N-centered radicals through electrolysis, leading to the formation of valuable heterocyclic structures. organic-chemistry.org While this is a transformation of a cyclopropylamide, it highlights the electrochemical reactivity of this class of compounds. The reaction is typically carried out in an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode. chemistryviews.org

| Reaction Type | Starting Material | Product | Key Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Electro-induced Hofmann Rearrangement | Cyclopropyl Amides | Cyclopropylamines | Undivided cell, galvanostatic | 23-94% | thieme-connect.com |

| Oxidative Ring-Opening | N-Cyclopropylamides | 1,3-Oxazines | Graphite anode, platinum cathode, with alcohols | Moderate to high | chemistryviews.org |

Continuous-Flow Synthesis Techniques for Amide Scaffolds

Continuous-flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. rsc.orgnih.gov The synthesis of amide bonds, a fundamental transformation in chemistry, has been a significant focus of flow chemistry research. rsc.org

Various methodologies have been adapted for the continuous-flow synthesis of amides. These include multi-step sequences where intermediates are generated and consumed in-line, minimizing the need for isolation and purification. rsc.orgresearchgate.net For instance, a three-step process converting aniline (B41778) derivatives to secondary amides via an azide (B81097) intermediate has been successfully implemented in a flow system. rsc.orgresearchgate.net

Microwave-assisted continuous-flow synthesis represents another advanced approach, allowing for the formation of amides from equimolar amounts of unprotected carboxylic acids and amines at high temperatures and pressures. nih.gov This method has been demonstrated on an industrial scale with high reported yields. nih.gov The use of vortex fluidic devices has also been explored, enabling rapid amide synthesis with short reaction times. nih.gov

| Flow Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Multi-step Synthesis | In-line generation and consumption of intermediates | Aniline derivatives to secondary amides | rsc.orgresearchgate.net |

| Microwave-Assisted Flow | High temperature and pressure | Industrial scale amide synthesis | nih.gov |

| Vortex Fluidic Device | Short reaction times (e.g., 80 seconds) | Amide synthesis from amine and acyl chloride | nih.gov |

C-H Functionalization Strategies for Arylcyclopropanes

Direct C-H functionalization has become a highly attractive strategy in organic synthesis as it allows for the modification of chemical structures without the need for pre-functionalized starting materials. For arylcyclopropanes and related structures, several C-H functionalization methods have been developed.

A notable methodology involves the site-selective and stereoselective C-H functionalization of N-cyclopropylamides through a directed remote metalation strategy. aalto.fi By using a directing group such as pivaloyl, treatment with t-BuLi results in a clean β-lithiation, which can then be quenched with various electrophiles to introduce new functional groups. aalto.fi This approach allows for precise control over the position of functionalization. aalto.fi

Another powerful technique is the palladium-catalyzed C-H arylation of cyclopropanes, which can be enabled by a picolinamide (B142947) auxiliary. acs.org This reaction can be promoted by either a silver additive or catalytic pivalic acid and allows for the coupling of various aryl iodides to exclusively provide cis-substituted cyclopropylpicolinamides. acs.org

Furthermore, the oxidative C-H alkynylation of arylcyclopropanes has been achieved using visible light irradiation of ethynylbenziodoxolone (EBX) reagents. rsc.org Interestingly, the reaction outcome can be switched from C-H alkynylation to C-C bond oxyalkynylation by modifying the substituents on the aryl ring of the cyclopropane (B1198618). rsc.org

| Methodology | Key Reagent/Catalyst | Directing/Enabling Group | Type of Functionalization | Reference |

|---|---|---|---|---|

| Directed Remote Metalation | t-BuLi | Pivaloyl | β-lithiation and electrophilic quench | aalto.fi |

| Palladium-Catalyzed Arylation | Palladium | Picolinamide | C-H arylation with aryl iodides | acs.org |

| Visible-Light Photoactivation | Ethynylbenziodoxolone (EBX) | None (substrate controlled) | C-H alkynylation | rsc.org |

Derivatization Strategies and Functionalization of N Cyclopropyl 3 Methylbenzamide Core

Substituent Effects on the Benzene (B151609) Ring of N-Cyclopropylbenzamides

The benzene ring of N-cyclopropylbenzamides is a primary target for modification to alter the molecule's electronic and steric properties. The nature of the substituents on the aromatic ring significantly influences the compound's reactivity and its interactions with biological targets. These effects are broadly classified based on how a substituent influences the electron density of the benzene ring. ucalgary.camsu.edulibretexts.org

Substituents are categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca EDGs increase the electron density of the benzene ring, making it more reactive towards electrophilic substitution, while EWGs decrease the electron density, deactivating the ring. ucalgary.camsu.edu The position of substitution (ortho, meta, or para) is also directed by the nature of the existing substituent. libretexts.org

Key Effects of Substituents:

Inductive Effect: This is the transmission of charge through sigma bonds due to differences in electronegativity between atoms. libretexts.orglibretexts.org Halogens, oxygen, and nitrogen-containing groups typically exert an electron-withdrawing inductive effect. msu.edulibretexts.org

Resonance Effect: This involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org Substituents with lone pairs of electrons, such as -OH and -NH2, can donate electron density to the ring through resonance. libretexts.org Conversely, groups with pi bonds to electronegative atoms, like -NO2 and -C=O, withdraw electron density via resonance. libretexts.org

Interactive Table: Effects of Common Substituents on a Benzene Ring

| Substituent Group | Example | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| Hydroxyl | -OH | Withdrawing | Donating | Activating | Ortho, Para |

| Alkoxy | -OR | Withdrawing | Donating | Activating | Ortho, Para |

| Amino | -NH2 | Withdrawing | Donating | Activating | Ortho, Para |

| Alkyl | -CH3 | Donating | N/A | Activating | Ortho, Para |

| Halogen | -F, -Cl, -Br | Withdrawing | Donating | Deactivating | Ortho, Para |

| Nitro | -NO2 | Withdrawing | Withdrawing | Deactivating | Meta |

| Carbonyl | -CHO, -COR | Withdrawing | Withdrawing | Deactivating | Meta |

| Cyano | -CN | Withdrawing | Withdrawing | Deactivating | Meta |

Modifications at the N-Cyclopropyl Moiety

The N-cyclopropyl group is a key feature in many biologically active benzamides, contributing to conformational rigidity, metabolic stability, and lipophilicity. iris-biotech.de Modifications to this moiety offer a powerful tool for fine-tuning the pharmacological profile of the parent compound.

Research has demonstrated that even minor alterations to the cyclopropyl (B3062369) ring can lead to significant changes in biological activity. For example, the addition of a methyl group to the cyclopropyl ring has been shown to enhance potency in certain inhibitor classes. nih.gov This is often attributed to the new substituent accessing a lipophilic pocket within the target protein's binding site. nih.gov

Another advanced strategy involves the creation of fused ring systems incorporating the cyclopropyl group. For instance, the development of a fused cyclopropane (B1198618) ring on an adjacent tetrahydronaphthyridine system resulted in a more than three-fold increase in whole blood potency for a series of IDO1 inhibitors. nih.gov The synthesis of such structures requires specialized chemical methods, such as the Corey-Chaykovsky reaction to form the initial cyclopropane ring, followed by a series of transformations to build the fused system. nih.gov

Furthermore, the cyclopropyl ring can be functionalized through directed metallation strategies. This allows for the site-selective and stereoselective introduction of various functional groups onto the cyclopropyl ring, creating diverse derivatives for structure-activity relationship (SAR) studies. researchgate.net

Exploration of Linker Chemistry in Complex N-Cyclopropylbenzamide Structures

Linkers can be broadly classified into two categories:

Non-cleavable Linkers: These form a stable covalent bond between the N-cyclopropylbenzamide-containing molecule and the carrier molecule. symeres.comnih.gov The release of the active component typically requires the complete degradation of the carrier molecule, for example, within the lysosome of a target cell. nih.gov This can enhance the specificity of drug release. nih.gov

Cleavable Linkers: These are designed to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes. symeres.com This allows for a more controlled release of the active molecule at the target site. symeres.com Examples of cleavage triggers include acidic pH in endosomes or specific enzymes like cathepsins that are overexpressed in tumor tissues. symeres.com Some cleavable linkers are "self-immolative," meaning they undergo spontaneous degradation after an initial triggering event. symeres.com

The choice of linker chemistry is critical. For instance, thiol-reactive maleimides are commonly used for conjugation to cysteine residues, while N-hydroxysuccinimide esters are used for reacting with lysine (B10760008) residues. nih.gov The structural design of the linker can also influence the physicochemical properties of the entire conjugate, such as its solubility and aggregation propensity. americanpharmaceuticalreview.com

Introduction of Heterocyclic Moieties and Fused Ring Systems

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. tezu.ernet.inuou.ac.in Heterocycles, which are cyclic compounds containing at least one atom other than carbon (such as nitrogen, oxygen, or sulfur) in the ring, are present in a vast number of natural products and pharmaceuticals. tezu.ernet.inuou.ac.in

In the context of N-cyclopropylbenzamides, heterocyclic moieties can be introduced in several ways. They can be appended to the benzene ring or integrated into a linker. For example, complex structures have been synthesized where the benzamide (B126) core is substituted with an imidazopyrazine moiety, which itself is further functionalized. ontosight.ai Thiazole rings have also been incorporated into complex N-cyclopropylbenzamide derivatives. ontosight.ai The introduction of such rings can provide additional points for hydrogen bonding and other interactions with biological targets. ontosight.ai

Fused ring systems represent another level of structural complexity. ksu.edu.sa This involves joining two or more rings that share a common bond. ksu.edu.sa Fusing a heterocyclic ring to the benzamide core can create a more rigid and planar structure, which can have a profound effect on binding affinity and selectivity. Examples include the fusion of rings like imidazole (B134444) or purine (B94841) to create novel scaffolds. evitachem.com The synthesis of these fused systems often involves multi-step reaction sequences to build the desired ring structure onto the N-cyclopropylbenzamide core.

Advanced Spectroscopic and Structural Characterization of N Cyclopropyl 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within N-cyclopropyl-3-methylbenzamide.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the protons of the cyclopropyl (B3062369) ring, and the amide N-H proton are observed. The aromatic protons typically appear in the downfield region, while the cyclopropyl and methyl protons are found further upfield. A publication has reported a melting point of 95-97 °C for this compound and the initiation of its ¹H NMR spectrum (400 MHz, CDCl₃) at δ = 7.58 ppm, though the full spectrum details were not provided. epfl.ch For comparison, the closely related isomer, N-cyclopropyl-2-methylbenzamide, shows characteristic signals for the cyclopropyl protons at approximately 0.58-0.83 ppm and the methyl protons at 2.4 ppm. juniperpublishers.com

Table 1: NMR Spectroscopic Data for this compound and Related Isomers

| Technique | Compound | Observed Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | This compound | Spectrum begins at 7.58 ppm (in CDCl₃) | epfl.ch |

| ¹H NMR | N-cyclopropyl-2-methylbenzamide (Isomer) | ~7.26 (3H, Ar-H), 7.15 (1H, Ar-H), 6.22 (1H, NH), 2.8 (1H, cyclopropyl-CH), 2.4 (3H, CH₃), 0.83 (2H, cyclopropyl-CH₂), 0.58 (2H, cyclopropyl-CH₂) | juniperpublishers.com |

| ¹³C NMR | N-cyclopropyl-N-methylbenzamide (Isomer) | 172.6 (C=O), 137.3 (Cq-Ar), 129.5, 128.0, 127.3 (CH-Ar), 35.1 (cyclopropyl-CH₂), 33.2 (cyclopropyl-CH), 9.7 (CH₃) | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₁₁H₁₃NO, which corresponds to a molecular weight of approximately 175.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 175.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. While direct HRMS data for this compound is not available, data for its isomer, N-cyclopropyl-N-methylbenzamide (C₁₁H₁₃NO), shows a calculated mass for the [M+H]⁺ ion of 176.1075, with an experimental value found at 176.1084. rsc.org This confirms the molecular formula. The fragmentation pattern of the 2-methyl isomer shows a base peak at m/z 119, likely corresponding to the 2-methylbenzoyl cation, and other fragments resulting from the loss of parts of the cyclopropylamine (B47189) group. juniperpublishers.com

Table 2: Mass Spectrometry Data for this compound Isomers

| Technique | Compound | m/z Values and Interpretation | Reference |

|---|---|---|---|

| MS | N-cyclopropyl-2-methylbenzamide (Isomer) | 175 [M]⁺, 147, 132, 119 [Base Peak], 111, 98, 81, 70, 56, 43 | juniperpublishers.com |

| HRMS (ESI) | N-cyclopropyl-N-methylbenzamide (Isomer) | Calculated for C₁₁H₁₄NO [M+H]⁺: 176.1075, Found: 176.1084 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the amide, aromatic C-H bonds, and aliphatic C-H bonds of the methyl and cyclopropyl groups. masterorganicchemistry.com For related benzamides, the amide C=O stretching vibration typically appears as a strong band around 1650 cm⁻¹, with the N-H bending vibration observed near 1550 cm⁻¹. elementar.com The N-H stretch is expected as a single peak around 3300 cm⁻¹, characteristic of a secondary amide.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. While specific UV-Vis data for this compound is not commonly reported in the literature, it would be expected to show absorptions in the UV region due to the π-electron system of the benzene (B151609) ring.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 | |

| C-H (Aromatic) | Stretch | >3000 | |

| C-H (Aliphatic) | Stretch | <3000 | |

| C=O (Amide I) | Stretch | ~1650 | elementar.com |

| N-H (Amide II) | Bend | ~1550 | elementar.com |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the calculated percentages based on the proposed empirical formula. For this compound (C₁₁H₁₃NO), the theoretical elemental composition can be precisely calculated. Experimental values obtained for its isomer, N-cyclopropyl-2-methylbenzamide, closely match the calculated percentages, providing strong evidence for the assigned molecular formula. juniperpublishers.com

Table 4: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated (%) | Found (%) for Isomer* | Reference |

|---|---|---|---|---|

| Carbon (C) | C₁₁H₁₃NO | 75.40 | 75.21 | juniperpublishers.com |

| Hydrogen (H) | 7.48 | 7.43 | ||

| Nitrogen (N) | 7.99 | 7.89 |

*Data for N-cyclopropyl-2-methylbenzamide isomer.

Crystallographic Analysis of N Cyclopropylbenzamide Structures

X-ray Diffraction Studies for Absolute Configuration and Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule at atomic resolution. nih.govnih.gov This technique is essential for establishing the absolute configuration of chiral molecules and providing precise geometric parameters, which are prerequisites for structure-based functional studies. nih.govnih.gov The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. zienjournals.com

The determination of absolute configuration is particularly critical for chiral compounds. nih.gov This is achieved by analyzing the anomalous scattering of X-rays, where small differences in the intensities of specific diffraction spots (Bijvoet pairs) can be used to determine the true handedness of a chiral molecule in a non-centrosymmetric crystal lattice. ed.ac.ukresearchgate.net While challenging for molecules containing only light atoms (like carbon, nitrogen, and oxygen), the presence of heavier atoms can amplify this effect, making the assignment more reliable. researchgate.netthieme-connect.de

Although specific crystallographic data for N-cyclopropyl-3-methylbenzamide is not publicly available, a typical single-crystal X-ray diffraction analysis would yield the parameters shown in the illustrative table below.

Table 1: Illustrative Crystallographic Data for a Hypothetical N-Cyclopropylbenzamide Analog

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₁H₁₃NO | The elemental composition of the molecule. |

| Formula Weight | 175.23 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry elements of the crystal. ed.ac.uk |

| a, b, c (Å) | a = 10.5, b = 5.2, c = 18.1 | The dimensions of the unit cell. zienjournals.com |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. zienjournals.com |

| Volume (ų) | 975.4 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Intermolecular Interactions in Crystalline N-Cyclopropylbenzamide Analogues

The arrangement of molecules within a crystal, known as the crystal packing, is dictated by a complex network of intermolecular interactions. mdpi.com These interactions are fundamental to the physical properties of the solid material. In N-cyclopropylbenzamide analogues, hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions are the primary forces governing crystal assembly.

The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of robust intermolecular hydrogen-bonded networks. mdpi.com For example, in many primary and secondary amides, molecules form hydrogen-bonded chains or dimers. In the crystal structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, an intramolecular hydrogen bond between the hydroxyl group and the amide nitrogen (O–H···N) was observed, which stabilizes the conformation of the molecule. In this compound, the secondary amide N-H group is expected to participate in intermolecular N-H···O=C hydrogen bonds, linking molecules together in the crystal lattice.

Table 2: Potential Intermolecular Interactions in Crystalline N-Cyclopropylbenzamide Analogues

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H ··· O=C | 1.8 - 2.2 | Primary interaction forming chains or dimers, dictating the main structural motifs. |

| π-π Stacking | Benzene (B151609) Ring ↔ Benzene Ring | 3.3 - 3.8 | Contributes to crystal stability through attraction between aromatic rings. |

| C-H···π Interaction | C-H ··· Benzene Ring | 2.5 - 2.9 | Weak hydrogen bonds where a C-H group interacts with the face of an aromatic ring. |

| Van der Waals Contacts | H···H, C···H | > 2.4 | Ubiquitous, weak interactions that contribute to efficient space-filling in the crystal. rsc.org |

Role of Crystallography in Structure-Based Rational Design

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that relies on the high-resolution structural information of a biological target, typically a protein or enzyme, to design effective drug molecules. zienjournals.comdrugtargetreview.com X-ray crystallography is a cornerstone of this approach, providing detailed three-dimensional images of the target's binding site and how potential drug candidates, or ligands, interact with it. zienjournals.com

By obtaining the crystal structure of a target protein in complex with a ligand, researchers can visualize the precise interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are responsible for binding affinity and selectivity. drugtargetreview.com This structural blueprint allows for the rational modification of the ligand to improve its properties. For example, a chemist might add a functional group to form a new hydrogen bond with a specific amino acid residue in the binding pocket, thereby increasing the compound's potency.

The N-cyclopropylbenzamide scaffold has been identified as a key component in the development of inhibitors for various enzymes. For instance, N-cyclopropylbenzamide-benzophenone hybrids have been investigated as novel and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, an important target in inflammatory diseases. osti.gov In such a research program, crystallography would be used to:

Solve the crystal structure of p38 MAP kinase.

Soak or co-crystallize the kinase with an N-cyclopropylbenzamide-based inhibitor.

Analyze the resulting complex structure to understand the binding mode of the inhibitor. This includes determining the orientation of the cyclopropyl (B3062369) and benzamide (B126) groups within the active site and identifying key interactions with the protein.

Use this structural information to design new analogues with improved affinity, selectivity, and pharmacokinetic properties, initiating an iterative cycle of design, synthesis, and biological testing. drugtargetreview.com

Ultimately, crystallography provides the unambiguous, three-dimensional structural data that transforms drug discovery from a process of trial and error into a rational, structure-guided endeavor. nih.govnih.gov

Reaction Mechanisms and Kinetics in N Cyclopropyl 3 Methylbenzamide Chemistry

Mechanistic Investigations of Amide Bond Formationnsf.govacs.orgresearchgate.netucl.ac.ukresearchgate.net

The synthesis of N-cyclopropyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with cyclopropylamine (B47189). This reaction is a classic example of nucleophilic acyl substitution. The generally accepted mechanism proceeds through a tetrahedral intermediate.

The formation of the amide bond can be described by the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge. researchgate.net

Proton Transfer: A proton is transferred from the positively charged nitrogen to a base present in the reaction mixture. In many cases, a second equivalent of the amine (cyclopropylamine) can act as the base.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Final Protonation: The chloride ion can then deprotonate the protonated amine, regenerating the base and forming the final this compound product along with hydrochloric acid, which is neutralized by the base.

Computational studies on similar amide bond formations highlight the importance of the transition state's energy barrier, which can be influenced by the nature of the reactants, solvents, and catalysts. acs.orgresearchgate.net For instance, the use of catalysts can stabilize the tetrahedral intermediate and facilitate proton transfer steps, thereby increasing the reaction rate. ucl.ac.uk The planarity of the amide bond is a result of resonance stabilization, which involves delocalization of the nitrogen lone pair into the carbonyl π-system. nsf.gov

| Step | Description | Key Intermediates/Transition States |

| 1 | Nucleophilic attack of cyclopropylamine on 3-methylbenzoyl chloride | Tetrahedral intermediate |

| 2 | Proton transfer | Protonated intermediate |

| 3 | Elimination of chloride | Reformation of carbonyl |

| 4 | Deprotonation | Final amide product |

Radical Pathways in Oxidative Transformations of N-Cyclopropyl-N-Methylbenzamidesbeilstein-journals.orgepfl.chsioc.ac.cnrsc.orgiupac.org

The N-cyclopropyl-N-methylbenzamide structure is susceptible to oxidative transformations that can proceed via radical pathways. These reactions often involve the generation of radical species at the nitrogen atom or the cyclopropyl (B3062369) ring, leading to a variety of products through cyclization, ring-opening, or fragmentation.

Visible-light-induced radical cyclization of related N-allylbenzamides with CF3SO2Na has been shown to produce trifluoromethylated dihydroisoquinolinones, indicating the feasibility of forming radical intermediates that undergo intramolecular reactions. rsc.org In the context of N-cyclopropyl-N-methylbenzamides, single-electron oxidation can lead to the formation of an amidyl radical or a radical cation. epfl.ch

The fate of these radical intermediates is diverse:

Hydrogen Atom Transfer (HAT): An amidyl radical can undergo HAT to form a neutral species. epfl.ch

Ring-Opening/Cyclization: A cyclopropyl-substituted carbon radical can undergo rapid ring-opening to form a more stable alkyl radical, which can then participate in intramolecular cyclization. beilstein-journals.org

C-N Bond Cleavage: Photoredox catalysis can induce selective C(sp³)–C(sp³) bond cleavage in cyclopropylamides, leading to the formation of γ-aminoalkynes via amidyl radicals. sioc.ac.cn

Nitrogen Evolution: Radical cyclizations involving azido (B1232118) groups can proceed with the evolution of nitrogen gas, forming nitrogen-centered radicals. iupac.org

These radical pathways are of significant interest for the synthesis of complex nitrogen-containing heterocycles. The specific pathway followed often depends on the reaction conditions, including the type of oxidant, the presence of light or a catalyst, and the substitution pattern of the starting material.

Cyclopropane (B1198618) Ring Reactivity and Strain-Release Phenomenaresearchgate.netacs.orgacs.orgrsc.orgcolab.wsrsc.org

The cyclopropane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. This reactivity is a key feature of its chemistry, allowing for its use as a synthetic intermediate.

Ring-Opening Reactions of Cyclopropyl Moietiesresearchgate.netacs.orgacs.orgrsc.orgcolab.wsrsc.org

The ring-opening of the cyclopropyl group can be initiated by various reagents and catalysts, particularly transition metals like palladium. researchgate.netacs.orgrsc.org These reactions are driven by the release of the inherent strain energy of the three-membered ring.

Palladium-catalyzed ring-opening of cyclopropyl benzamides can lead to the formation of benzo[c]azepine-1-ones through C(sp³)-H functionalization. researchgate.net The proposed mechanism involves the activation of a C-H bond on the cyclopropyl moiety, followed by ring-opening of the resulting intermediate. researchgate.net Similarly, palladium-catalyzed ring-opening of aryl cyclopropyl ketones has been shown to produce α,β-unsaturated ketones stereoselectively. rsc.org

Intramolecular Friedel-Crafts alkylation can also induce a diastereoselective ring-opening of non-donor-acceptor cyclopropanes, leading to functionalized dihydronaphthalene scaffolds. rsc.org The cleavage of the cyclopropane ring can also occur in the gas phase under mass spectrometric conditions, leading to cyclization products. nih.gov

Regioselectivity and Stereoselectivity in Cyclopropyl-Involving Reactionsacs.orgnih.govresearchgate.netunl.ptscispace.com

The regioselectivity of cyclopropane ring-opening is a critical aspect, often determined by the substitution pattern and the reaction conditions. In palladium-catalyzed reactions of methylene- or alkylidenecyclopropyl ketones, the regioselectivity of the C-C bond cleavage can be controlled by the choice of catalyst and conditions, leading to different heterocyclic products. acs.org The cleavage is often triggered by the regioselective halometalation of the double bond or direct oxidative addition of a distal C-C bond to the metal. acs.org

The stereochemistry of reactions involving the cyclopropyl group is also of great interest. For instance, the iridium-catalyzed C-H borylation of N-cyclopropylpivalamide proceeds with cis selectivity. researchgate.net The stereochemical outcome of cyclopropane formation in reactions involving organometallic complexes can be controlled, leading to specific diastereomers. For example, reactions with certain titanium and zirconium complexes have shown both retention and inversion of configuration at the carbon bound to the metal, depending on the specific reaction. nih.gov In the cyclopropanation of chiral allylic alcohols, the stereochemistry of the newly formed ring is often directed by the existing stereocenter. unl.pt

| Reaction Type | Catalyst/Conditions | Products | Selectivity |

| Ring-Opening/Alkenylation | Palladium | Cyclopropyl-fused azacycles | Enantioselective with chiral ligands acs.org |

| Ring-Opening Cycloisomerization | PdCl₂(CH₃CN)₂, NaI, or Pd(PPh₃)₄ | 4H-pyrans, furans | Highly regioselective acs.org |

| C-H Borylation | Iridium catalyst | cis-Borylated cyclopropane | cis selective researchgate.net |

| Cyclopropanation | Titanium or Zirconium complexes | Deuterated phenylcyclopropanes | Stereospecific (retention or inversion) nih.gov |

Kinetic Isotope Effects in N-Cyclopropylbenzamide Reactionsrsc.orgacs.orgacs.orgnih.govoup.comnih.govnih.govresearchgate.netepfl.ch

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. epfl.ch While specific KIE studies on this compound are not extensively reported, inferences can be drawn from related systems.

In reactions involving the cleavage of a C-H or C-D bond on the cyclopropane ring, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected. rsc.orgacs.org The magnitude of this effect would depend on the degree of bond breaking in the transition state. For instance, small KIEs (1.6-2.8) were observed in the chlorination of 1-deuterated phenylthiocyclopropanes, suggesting a transition state with limited C-H bond cleavage. oup.com

For amide bond hydrolysis, which involves nucleophilic attack at the carbonyl carbon, a primary ¹³C KIE is expected. researchgate.net The hydrolysis of formamide (B127407) shows a significant ¹³C KIE, consistent with a stepwise mechanism involving a tetrahedral intermediate. nih.gov Similarly, a primary ¹⁵N KIE can provide insight into the C-N bond cleavage step. Small ¹⁵N isotope effects are typically observed in amide hydrolysis, suggesting that C-N bond cleavage is not the sole rate-determining step. acs.org

In the context of enzymatic reactions involving cyclopropane rings, KIE studies have been used to probe mechanisms. For example, a small primary deuterium isotope effect was observed in the turnover of (S)-HPP by HppE, suggesting that hydrogen atom abstraction is partially rate-limiting. nih.gov For flavoprotein-catalyzed amine oxidation, a ¹³C KIE of 1.025 was measured, providing a measure of the change in bond order at the reacting carbon. nih.gov

The following table summarizes expected KIEs for different reaction types relevant to this compound chemistry:

| Reaction Type | Isotopic Label | Expected KIE | Mechanistic Implication |

| C-H bond cleavage on cyclopropane | Deuterium at reacting C-H | Primary (kH/kD > 1) | C-H bond is broken in the rate-determining step oup.com |

| Amide hydrolysis | ¹³C at carbonyl carbon | Primary (kC/k¹³C > 1) | Change in hybridization at the carbonyl carbon in the transition state researchgate.net |

| Amide hydrolysis | ¹⁵N at amide nitrogen | Small primary (kN/k¹⁵N ≈ 1) | C-N bond cleavage is not the only rate-limiting step acs.org |

Computational and Theoretical Investigations of N Cyclopropyl 3 Methylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and molecular geometry of chemical compounds. aps.orgscispace.com For benzamide (B126) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G*, are utilized to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.

Computational studies on structurally similar compounds, such as 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide, have shown that DFT can predict the most stable conformational arrangements in the gas phase. These calculations reveal specific preferences for dihedral angles between the aromatic ring, the amide group, and the cyclopropyl (B3062369) substituent. For instance, in N-cyclopropyl-3,4-dimethylbenzamide, a dihedral angle of -99.5° has been noted between the cyclopropyl and aryl groups. The accuracy of these theoretical predictions is often validated by comparing the calculated structural parameters with experimental data obtained from techniques like X-ray crystallography.

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzamide Derivatives

| Parameter | N-cyclopropyl-3,4-dimethylbenzamide | 5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide |

| Dihedral Angle (Cyclopropyl-Aryl) | -99.5° | Optimized geometries show specific dihedral angle preferences |

This table is illustrative and based on data for structurally related compounds. Specific values for N-cyclopropyl-3-methylbenzamide would require dedicated DFT calculations.

Molecular Orbital Analysis (HOMO, LUMO) and Energy Gap Calculations

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For benzamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring, while the LUMO may be centered on the amide group or other electron-withdrawing substituents. nanobioletters.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In the context of drug design, the HOMO-LUMO gap can influence a molecule's pharmacokinetic and pharmacodynamic properties. For example, azulene, an isomer of naphthalene, exhibits a narrow HOMO-LUMO gap, which contributes to its distinct electronic properties. acs.org

Table 2: Conceptual HOMO-LUMO Data for Benzamide Derivatives

| Molecular Orbital | Energy (eV) - Conceptual | Description |

| HOMO | Varies | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Varies | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Varies | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net |

This table presents conceptual data. Actual energy values for this compound would be determined through specific quantum chemical calculations.

Prediction of Reactivity Parameters: Ionization Energy, Electron Affinity, Electrophilicity, and Nucleophilicity Indices

DFT calculations can be used to predict various reactivity parameters that provide quantitative measures of a molecule's chemical behavior. These parameters include ionization energy, electron affinity, electrophilicity, and nucleophilicity.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η ≈ (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = χ² / (2η).

Nucleophilicity: The ability of a molecule to donate electrons. While various nucleophilicity scales exist, it is generally inversely related to electrophilicity.

These parameters are valuable in predicting how this compound might interact with other molecules and its potential role in chemical reactions. For instance, the electrophilicity and nucleophilicity indices can help in understanding its behavior in reactions involving electron transfer.

Hydrogen Bonding Characteristics and Intermolecular Interactions

The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows the molecule to participate in hydrogen bonding, a crucial intermolecular interaction that influences its physical properties and biological activity. libretexts.org

Intramolecular hydrogen bonds can also form, affecting the molecule's conformation and properties such as lipophilicity and membrane permeability. researchgate.net The formation of intermolecular hydrogen bonds with solvent molecules or biological targets is critical for solubility and binding affinity. mdpi.com Computational methods can be used to model these interactions, predicting their strength and geometry. For example, studies on related benzamide derivatives have investigated the formation of intermolecular complexes with molecules like pyridine (B92270) and alcohols. mdpi.com

Conformational Analysis of Cyclopropyl-Substituted Systems

The presence of a cyclopropyl group introduces specific conformational preferences in the molecule. Arylcyclopropanes typically favor a "bisected" conformation, which allows for overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the aromatic ring. epfl.ch This interaction can influence the electronic properties and reactivity of the molecule.

However, steric hindrance from substituents on the aromatic ring can alter this preference. For instance, the presence of ortho substituents can force the molecule into a "perpendicular" conformation where the interaction between the cyclopropyl and aryl rings is minimized. epfl.ch Conformational analysis of this compound would involve calculating the relative energies of different rotational isomers (rotamers) to identify the most stable conformations. These studies are essential for understanding how the molecule's shape affects its interactions with other molecules, including biological receptors. acs.org

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving benzamide derivatives. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. acs.org This provides a detailed, step-by-step picture of how reactants are converted into products.

For example, computational studies have been used to investigate the mechanisms of metal-catalyzed reactions, such as C-H activation and annulation of benzamides. acs.orgsnnu.edu.cn These studies can reveal the role of the catalyst, the nature of key intermediates, and the factors that control the reaction's selectivity. snnu.edu.cn In the context of drug metabolism, computational models can help to understand the oxidative dealkylation of amides by enzymes like cytochrome P450, predicting the formation of radical intermediates. researchgate.netopen.ac.uk

Enzyme-Substrate Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein, such as an enzyme. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies could be performed to predict its binding mode within the active site of a target enzyme. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com The results of docking studies can then be used to predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). More advanced computational methods can further refine these predictions. biorxiv.org Such studies are crucial for the rational design of more potent and selective inhibitors. For instance, docking has been used to understand the binding of benzamide derivatives to targets like ATAD2. nih.gov

Structure Activity Relationship Sar Studies of N Cyclopropyl 3 Methylbenzamide and Analogues

Impact of the N-Cyclopropyl Moiety on Biological Activity

The N-cyclopropyl group is a key structural feature in many biologically active compounds, and its presence in N-cyclopropyl-3-methylbenzamide analogues significantly influences their pharmacological properties. iris-biotech.de The cyclopropyl (B3062369) ring is a small, rigid structure that can introduce conformational constraints on the molecule. iris-biotech.de This rigidity can help to position other pharmacophoric groups in an optimal orientation for binding to a biological target, which can lead to a more favorable entropic contribution to the binding affinity. iris-biotech.de

Replacing the N-cyclopropyl group with other substituents often leads to a marked decrease in biological activity. For instance, in a study of cyclopropyl carboxamide analogues as antimalarial agents, removal of the N-cyclopropyl substituent resulted in a significant loss of antiparasitic activity. nih.gov Similarly, substitution with smaller alkyl groups like methyl or ethyl also reduced activity, highlighting the unique contribution of the cyclopropyl moiety. nih.gov

The cyclopropyl group can also enhance metabolic stability. iris-biotech.de For example, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can prevent this metabolic pathway. iris-biotech.de This increased stability can lead to improved pharmacokinetic properties. Furthermore, the cyclopropyl fragment can influence a molecule's lipophilicity, which is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.deacs.org The unique electronic properties of the cyclopropyl ring, including its enhanced π-character, also contribute to its interactions with biological targets. acs.org

In the context of specific enzyme inhibition, the N-cyclopropyl group has been shown to be crucial. For example, in a series of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib, a key bacterial resistance enzyme, the presence of a cyclopropylamine-modified scaffold was found to be important for inhibitory activity. nih.gov

Influence of Methyl Substitution at the 3-Position on Molecular Interactions and Potency

The position of the methyl group on the benzamide (B126) ring is a critical determinant of the biological activity of this compound and its analogues. The placement of this substituent at the 3-position (meta-position) appears to be optimal for the activity of several classes of inhibitors.

In studies of benzamide derivatives as inhibitors of various enzymes, the position of substituents on the benzamide ring has been shown to be crucial for potency. For instance, in a series of benzamide inhibitors of histone deacetylase (HDAC), a 3'-methyl group was found to cause a loss of activity, suggesting that steric hindrance at this position can be detrimental to binding. psu.edu This highlights the sensitivity of the binding pocket to the substitution pattern on the benzamide ring.

Conversely, in other contexts, a methyl group at the 3-position can be beneficial. For example, in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase, the this compound scaffold has been a key component of potent inhibitors. nih.gov The methyl group at the 3-position may engage in favorable hydrophobic interactions within the enzyme's binding site, thereby enhancing potency.

SAR in the Context of Specific Protein Targets

The structure-activity relationships of this compound and its analogues are often investigated in the context of specific protein targets, leading to the development of selective inhibitors.

Histone Deacetylase (HDAC) Inhibition

N-cyclopropylbenzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene regulation and are important targets in cancer therapy. nih.gov The general structure of an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a cap group. In the case of benzamide-based inhibitors, the benzamide moiety itself can be part of the cap group, interacting with the rim of the enzyme's active site tunnel.

SAR studies have revealed that the substitution pattern on the benzamide ring is critical for HDAC inhibitory activity. psu.edu For instance, the presence of a 2'-amino or hydroxy group on a related benzanilide (B160483) series was found to be essential for inhibitory activity, likely acting as a hydrogen bond donor or acceptor. psu.edu In contrast, a 3'-methyl group led to a loss of activity, suggesting that steric bulk at this position is not well-tolerated by the enzyme. psu.edu This indicates that the binding site around the 3'-position is sterically constrained. psu.edu

| Compound | Modification | HDAC Inhibitory Activity (IC50) | Key Finding |

|---|---|---|---|

| MS-275 | 2'-amino group on benzanilide | 4.8 μM | 2'-amino group is crucial for activity. psu.edu |

| Analogue 6a | 3'-Methyl group on benzanilide | Inactive | Steric hindrance at the 3'-position reduces activity. psu.edu |

| Analogue 7j | Shorter molecule with NH2 at R2 | Potent HDAC1-3 inhibitor | Shorter molecular length and an NH2 group enhance potency. nih.gov |

p38α MAP Kinase Inhibition

This compound serves as a core scaffold for a class of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. nih.gov SAR studies in this area have led to the optimization of these inhibitors for improved potency and selectivity.

Hybrid molecules combining the this compound moiety with a benzophenone (B1666685) scaffold have been synthesized and evaluated. nih.gov These studies have demonstrated that the this compound portion of the molecule is crucial for binding to the p38α MAP kinase. The cyclopropyl group likely fits into a hydrophobic pocket, while the amide functionality forms key hydrogen bonds with the hinge region of the kinase.

The methyl group at the 3-position of the benzamide ring is also important for potency. It is believed to occupy a specific hydrophobic pocket within the enzyme's active site. Modifications to other parts of the molecule, such as the benzophenone moiety, have been explored to further enhance inhibitory activity and kinase selectivity. nih.gov For example, the introduction of certain substituents on the benzophenone ring can lead to a significant increase in potency. nih.gov

| Compound | Scaffold | p38α MAPK Inhibitory Activity (IC50) | Key Finding |

|---|---|---|---|

| Compound 10g | This compound-benzophenone hybrid | 0.027 μM | Potent and selective p38α inhibitor. nih.gov |

| BCT197 (Acumapimod) | N-cyclopropyl-4-methylbenzamide derivative | - | Demonstrated clinical efficacy in COPD. acs.org |

Other Enzyme Systems

The N-cyclopropylbenzamide scaffold has shown activity against a variety of other enzyme systems, with SAR studies providing valuable insights for each specific target.

Mycobacterium tuberculosis QcrB: In the development of inhibitors against Mycobacterium tuberculosis QcrB, a component of the electron transport chain, benzamide derivatives have been investigated. acs.orgacs.org SAR studies revealed that small lipophilic groups at the C-5 position of the benzamide core, such as a methyl group, can lead to potent antitubercular activity. acs.org The nature of the linker and the substituents on the phenethyl ether portion of the molecule also significantly impact potency. acs.org

Sigma-1 (S1R) and Sigma-2 (S2R) Receptors: Novel benzamide derivatives have been designed and evaluated as ligands for sigma receptors. bohrium.com These studies have shown that the nature and position of substituents on the benzamide scaffold, the length of the linker chain, and the nature of the amine group are all important for affinity and selectivity towards S1R and S2R. bohrium.com For example, halogen substitution at the 4-position of the benzamide ring was found to confer high affinity for S1R. bohrium.com

Cytochrome b: Cyclopropyl carboxamides have been identified as inhibitors of cytochrome b, a key component of the mitochondrial electron transport chain in malaria parasites. nih.gov SAR studies have confirmed that the N-cyclopropyl carboxamide moiety is optimal for this activity, with replacement of the cyclopropyl group leading to a loss of potency. nih.gov

Role of Functional Group Variation and Stereochemistry in Biological Activity

The biological activity of this compound analogues is highly sensitive to variations in functional groups and stereochemistry.

The introduction of different functional groups can significantly alter a molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which can affect its interaction with a biological target. For example, in the development of FtsZ inhibitors, the introduction of a hydroxy-methyl group was shown to increase solubility without diminishing antimicrobial activity. nih.gov This highlights the potential to fine-tune physicochemical properties through functional group modification.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is also a critical factor. nih.gov Since biological targets such as enzymes and receptors are themselves chiral, they can exhibit stereospecific recognition of drug molecules. nih.gov The rigid nature of the cyclopropyl ring can be used to fix the configuration of a molecule, which is particularly useful for studying SAR. iris-biotech.de For molecules with multiple stereogenic centers, the individual stereoisomers can have vastly different biological activities. nih.gov Therefore, the separation and individual evaluation of stereoisomers are often necessary to fully understand the SAR and identify the most potent and selective isomer. nih.gov

For example, in the development of benzodioxane-benzamides as FtsZ inhibitors, the introduction of an additional hydroxyl group on the linker created a second stereogenic center, necessitating the separation and individual evaluation of the erythro and threo isomers. nih.gov This approach allows for a more precise understanding of the structural requirements for optimal binding and activity.

Applications in Chemical Biology and Medicinal Chemistry Non Clinical Focus

Development as Molecular Probes for Biological Systems

While the N-cyclopropylbenzamide scaffold is a recognized motif in the design of bioactive molecules, its specific development into molecular probes for biological systems is not extensively documented in publicly available research. Molecular probes are essential tools in chemical biology, designed to selectively bind to a target and report on its presence or activity, often through a fluorescent or affinity tag.

The related compound, N-cyclopropyl-3-fluoro-4-methylbenzamide, is commercially available as a fragment molecule intended to serve as a scaffold for molecular linking, expansion, and modification in drug discovery. This highlights the utility of the N-cyclopropylbenzamide core as a structural basis and research tool for the design and screening of novel drug candidates. However, specific examples of N-cyclopropyl-3-methylbenzamide being functionalized to create fluorescent probes for cellular imaging or affinity probes for target enrichment have not been detailed in the reviewed literature. The development of such probes would typically involve the strategic incorporation of a reporter group onto the this compound scaffold without compromising its binding affinity for a specific biological target.

Application in Target Identification and Validation Studies

The N-cyclopropylbenzamide scaffold has been instrumental in the identification and validation of therapeutic targets. A notable example is the investigation of this compound derivatives in the context of p38 mitogen-activated protein kinase (MAPK) inhibition.

In one study, a series of hybrid molecules combining benzophenones and N-cyclopropyl-3-methylbenzamides were synthesized and evaluated as novel p38 MAPK inhibitors. nih.gov This work led to the identification of a particularly potent compound, designated 10g, which exhibited a p38α MAPK inhibitory activity with an IC50 of 0.027 μM. nih.gov The high potency and kinase selectivity of this compound helped to validate p38 MAPK as a viable target for this chemical series and demonstrated the importance of the N-cyclopropylbenzamide moiety for achieving this activity.

Furthermore, the broader class of cyclopropyl (B3062369) carboxamides has been explored in other disease contexts, reinforcing the value of this scaffold in target validation. For instance, cyclopropyl carboxamides were identified as having antimalarial activity, with forward genetics studies pinpointing cytochrome b as the molecular target. nih.govacs.orgacs.org In another study, a derivative of Torin 2, named NCATS-SM3710, which incorporates an N-cyclopropylbenzamide moiety, was shown to have potent multistage antimalarial activity through the inhibition of P. falciparum phosphatidylinositol 4-kinase (Pf PI4KIIIβ). nih.govacs.orgacs.org The generation of resistant parasite lines with mutations in the Pfpi4kIIIβ gene provided strong evidence for its on-target activity. nih.govacs.orgacs.org

These studies underscore the utility of N-cyclopropylbenzamide-based compounds in confirming the role of specific proteins in disease pathways, a critical step in the drug discovery process.

Design of Chemical Libraries Based on N-Cyclopropylbenzamide Scaffold

The N-cyclopropylbenzamide scaffold serves as a valuable core structure for the design and synthesis of focused chemical libraries aimed at discovering novel bioactive compounds. A chemical library is a collection of stored chemicals, often used in high-throughput screening. The synthesis of a "series of hybrid molecules" of benzophenones and N-cyclopropyl-3-methylbenzamides to probe p38 MAPK inhibition is a clear example of the generation of such a focused library. nih.gov

The design of these libraries often involves systematic modifications to the core scaffold to explore the structure-activity relationship (SAR). For the p38 MAPK inhibitors, variations were likely introduced to the benzophenone (B1666685) and this compound portions of the molecules to optimize potency and selectivity. nih.gov

The N-cyclopropylbenzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This property makes it an attractive starting point for library design, as it increases the probability of identifying hits against various target classes. The development of a library of 5-(N-cyclopropylbenzamide)-3-alkynyl-pyrrolo[2,3-b]pyridines as broad-spectrum antiviral agents further illustrates the utility of this scaffold in creating diverse collections of molecules for biological screening. frontiersin.org

Below is a table representing a hypothetical focused library based on the this compound scaffold, illustrating potential points of diversification.

| Scaffold | R1 Group | R2 Group | Potential Target Class |

| This compound | Hydrogen | Benzophenone | Kinases |

| This compound | Halogen | Substituted Phenyl | Proteases |

| This compound | Alkyl | Heterocycle | Ion Channels |

| This compound | Methoxy | Fused Ring System | Nuclear Receptors |

Advanced Chemical Biology Tools Derived from N-Cyclopropylbenzamides

The development of advanced chemical biology tools, such as activity-based probes (ABPs) and proteolysis-targeting chimeras (PROTACs), from the N-cyclopropylbenzamide scaffold is an area with potential for future research. ABPs are designed to covalently modify the active site of an enzyme, providing a direct readout of its catalytic activity. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Currently, there is a lack of specific examples in the scientific literature of this compound being incorporated into such advanced chemical biology tools. However, the established bioactivity of this scaffold, particularly as a kinase inhibitor, makes it a plausible candidate for the development of such tools. For example, a potent and selective N-cyclopropylbenzamide-based kinase inhibitor could be functionalized with a reactive group to create an ABP for that kinase, or it could be linked to an E3 ligase-binding moiety to generate a PROTAC.

The hybridization of an N-cyclopropylbenzamide with a benzophenone, a known photo-cross-linker, in the p38 MAPK inhibitor study, hints at the potential for creating photoaffinity probes. nih.govnih.govmdpi.com These probes can be used to covalently label the target protein upon UV irradiation, facilitating target identification and binding site mapping. nih.govmdpi.com While the study did not explicitly utilize the benzophenone for this purpose, it demonstrates the chemical tractability of combining the N-cyclopropylbenzamide scaffold with functionalities useful for advanced chemical biology applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of N-cyclopropylbenzamides, including N-cyclopropyl-3-methylbenzamide, traditionally relies on the coupling of a carboxylic acid derivative with cyclopropylamine (B47189). While effective, classic methods often involve converting the carboxylic acid to a more reactive species like an acyl chloride, which may require harsh reagents such as thionyl chloride. Modern research is focused on developing more efficient, milder, and environmentally benign one-pot procedures.

Future explorations in this area will likely concentrate on the use of advanced coupling reagents and catalytic systems. For instance, methods developed for the synthesis of the structurally related compound N,N-diethyl-3-methylbenzamide (DEET) can serve as a blueprint. The use of phosphonium- and uranium-based coupling reagents, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], has demonstrated high efficiency in a one-pot synthesis, proceeding through an activated ester intermediate that readily reacts with the amine. walisongo.ac.id This approach avoids hazardous byproducts and simplifies purification, as the byproducts are water-soluble. walisongo.ac.id

Furthermore, the application of heterogeneous catalysts, such as copper-based metal-organic frameworks (MOFs), presents a sustainable alternative. mdpi.com These catalysts can promote the oxidative coupling of carboxylic acids and amines with high conversion rates and yields, offering the advantages of catalyst recyclability and reduced waste generation. mdpi.com The adaptation of these modern techniques to the synthesis of this compound could significantly improve efficiency and scalability.

| Synthetic Method | Activating Agent/Catalyst | Key Advantages | Potential Application for this compound |

| Traditional Acyl Halide | Thionyl Chloride (SOCl₂) | High reactivity of intermediate | Well-established but uses harsh reagents. |

| Modern Coupling Reagents | COMU, HATU, EDC | Mild conditions, one-pot procedure, high yields, water-soluble byproducts. walisongo.ac.id | Enables a streamlined, efficient, and safer synthesis. |

| Heterogeneous Catalysis | Copper-Based MOFs (e.g., bcmim-Cu) | Catalyst is recyclable, environmentally friendly, high product purity. mdpi.com | Offers a "green chemistry" approach suitable for large-scale production. |

| Direct Amidation | Tosyl Chloride | Solvent-free conditions, direct conversion. | Simplifies the reaction setup and reduces solvent waste. |

Deeper Mechanistic Understanding of Cyclopropyl (B3062369) Reactivity

The cyclopropyl group in N-cyclopropylamides is not merely a passive substituent; its inherent ring strain and unique orbital arrangement enable a variety of chemical transformations not accessible to simple amides. Future research is poised to delve deeper into the mechanisms governing this reactivity.

Key areas of investigation include ring-opening and ring-expansion reactions. For example, N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield N-(2-chloropropyl)amides. rsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate, which is then intercepted by a nucleophile. rsc.org Similarly, treatment of cyclopropyl amides with triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄) can induce a ring-expansion to produce N-substituted pyrrolidin-2-ones. nih.govacs.org This transformation proceeds through an in situ-generated imidoyl halide, which activates the cyclopropane (B1198618) ring. nih.govacs.org

Another burgeoning field is the use of photochemistry to unlock novel cycloaddition pathways. Research on N-aryl cyclopropylamines has demonstrated that photochemical activation can initiate a formal [3+2] cycloaddition with olefins. chemrxiv.org This process, which can proceed without external photocatalysts, likely occurs via a Single Electron Transfer (SET) mechanism, where the electron density of the aryl amine plays a crucial role. chemrxiv.org Extending these photochemical methods to N-cyclopropylbenzamides could provide atom-economical routes to complex nitrogen-containing cyclopentane (B165970) structures, which are valuable scaffolds in medicinal chemistry. rsc.org

| Reaction Type | Reagents/Conditions | Intermediate(s) | Product(s) |

| Ring-Opening Rearrangement | AlCl₃ rsc.org | Aziridine intermediate rsc.org | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines rsc.org |

| Ring-Expansion | PPh₃, CX₄ nih.govacs.org | Imidoyl halide nih.govacs.org | N-substituted pyrrolidin-2-ones nih.govacs.org |

| Photochemical [3+2] Cycloaddition | UV light, Olefins chemrxiv.org | Radical cation | N-arylaminocyclopentanes chemrxiv.org |

Integration of Advanced Computational and Experimental Techniques

A comprehensive understanding of the structure-reactivity relationship in this compound requires a synergistic approach that combines experimental analysis with high-level computational modeling. Future research will increasingly rely on this integration to predict and rationalize the molecule's behavior.

These in silico predictions can then be validated and refined using advanced experimental techniques . X-ray crystallography can determine the precise solid-state structure, revealing bond lengths, angles, and intermolecular packing forces. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the solution-state structure and dynamics. By correlating experimental data with computational models, researchers can build a robust picture of the molecule's behavior in different environments and better predict its reactivity in the novel transformations discussed previously.

| Technique | Type | Information Gained |

| Density Functional Theory (DFT) | Computational | Ground state geometry, transition state energies, reaction pathways, electronic properties. nih.gov |

| QTAIM/NBO/NCI Analysis | Computational | Nature and strength of non-covalent interactions, bond character, charge distribution. scispace.commdpi.com |

| X-ray Crystallography | Experimental | Solid-state conformation, bond lengths/angles, intermolecular interactions. mdpi.com |

| NMR Spectroscopy | Experimental | Solution-state structure, conformational dynamics, chemical environment of nuclei. |